Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate
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Description
This compound belongs to a class of chemicals that have garnered interest due to their diverse potential applications in chemical synthesis and material science. The studies have explored various aspects including synthesis methods, molecular structure characterization, chemical reactions it undergoes, and its physical and chemical properties.
Synthesis Analysis
Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate was synthesized via Ugi four-component (4C) reaction at ambient temperature, showcasing a high-yielding protocol that employs reactions between formaldehyde, furfurylamine, acrylic acid, and ethyl 2-isocyanoacetate (Ganesh, Saha, Zuckermann, & Sáha, 2017).
Molecular Structure Analysis
The crystal structure of a related compound, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, was characterized, revealing how different substituents and functional groups influence the overall molecular conformation and stability (Filali Baba et al., 2019).
Chemical Reactions and Properties
A study on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive for synthesis of α-ketoamide derivatives showed its superiority in terms of purity and yield for producing a series of benzoyl amino acid ester derivatives, underlining the chemical reactivity and utility of similar compounds in synthetic chemistry (El‐Faham, Mohammed Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Physical Properties Analysis
The studies typically focus on crystallization, solubility, and stability under various conditions to understand how the compound's physical state affects its reactivity and applications in different environments.
Chemical Properties Analysis
Research into the oxidative coupling of indoles with ethyl 2-(disubstituted amino)acetates has provided insights into the chemical properties of these compounds, including their reactivity under oxidative conditions to produce indolylglycine derivatives in satisfactory to excellent yields (Xu, Yu, Feng, & Bao, 2012).
Scientific Research Applications
Pharmacological Applications
Ethyl acetate derivatives, such as those derived from natural sources like Artemisia capillaris and Tetrapleura tetraptera, have been studied for their pharmacological properties. The ethyl acetate fraction of Artemisia capillaris demonstrated significant antioxidative effects in high-fat diet-induced obese mice by strengthening the antioxidative defense system and reducing the accumulation of reactive oxygen species (ROS), suggesting potential applications in managing oxidative stress-related conditions (Hong & Lee, 2009). Similarly, the ethyl acetate pod extract of Tetrapleura tetraptera showed hepatoprotective and antioxidant properties, indicating potential therapeutic applications for liver damage (Aba, Kalu, & Udem, 2022).
Environmental Science Applications
Research on ethyl acetate and its derivatives also extends to environmental science, particularly in the context of biodegradation and environmental fate. For example, studies on ethyl tert-butyl ether (ETBE), a gasoline additive, highlight the biodegradation pathways and environmental fate of such compounds in soil and groundwater. These studies are crucial for understanding the impact of chemical spills and leaks on environmental health and for developing strategies for environmental remediation (Thornton et al., 2020).
Material Science Applications
In material science, ethyl acetate derivatives are used as solvents in various applications, including in the production of paints, coatings, and inks. Their role in process intensification techniques for ethyl acetate production, such as reactive distillation, highlights their importance in improving efficiency and reducing energy consumption in industrial processes (Patil & Gnanasundaram, 2020).
properties
IUPAC Name |
ethyl 2-oxo-2-(oxolan-2-ylmethylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-13-9(12)8(11)10-6-7-4-3-5-14-7/h7H,2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCQXRGEDZJOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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